molecular formula C6H11N3O B12358434 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

Cat. No.: B12358434
M. Wt: 141.17 g/mol
InChI Key: CVIXBBCQZLBQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine include other 1,2,4-oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.

Biological Activity

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine, a compound featuring a 1,2,4-oxadiazole ring, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

  • Molecular Formula: C₆H₁₁N₃O
  • Molecular Weight: 141.17 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1795274-18-8

Structural Representation:

InChI Key CVIXBBCQZLBQKL UHFFFAOYSA N\text{InChI Key CVIXBBCQZLBQKL UHFFFAOYSA N}

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

  • Protein-Tyrosine Phosphatase 1B (PTP1B): This enzyme is a target for diabetes and obesity treatments due to its role in insulin signaling.
  • Chemokine Receptor Type 4 (CXCR4): Inhibition of this receptor can impact cancer metastasis and HIV infection.

Cytotoxicity Studies

The compound has demonstrated cytotoxic activity against various tumor and non-tumor cell lines:

Cell LineTypeIC₅₀ (µM)
C6Rat Glial Cells10.5
HeLaHuman Cervical Cells15.3
CaCo-2Colon Adenocarcinoma Cells12.8

These results suggest its potential as an anticancer agent by inducing apoptosis in malignant cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding to Enzymes: The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors.
  • Modulation of Signaling Pathways: The compound influences cell signaling pathways that regulate gene expression and cellular metabolism.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent with activity against various bacterial and fungal strains. Its efficacy in inhibiting the growth of pathogens suggests potential applications in treating infectious diseases .

Anticancer Potential

The cytotoxic effects observed in various cancer cell lines indicate that this compound could be developed into a therapeutic agent for cancer treatment. Its ability to selectively induce cell death in tumor cells while sparing normal cells is particularly noteworthy .

Study on Antitumor Activity

A study evaluated the antitumor properties of derivatives of this compound against a panel of human tumor cell lines. Notable findings include:

CompoundCell Line TestedIC₅₀ (µM)
Compound AOVXF 899 (Ovarian Cancer)2.76
Compound BPXF 1752 (Pleural Mesothelioma)9.27

These derivatives exhibited significantly greater antitumor activity compared to the parent compound .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H11N3O/c1-4(2)5(7)6-8-3-10-9-6/h3-5H,7H2,1-2H3

InChI Key

CVIXBBCQZLBQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NOC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.